5'-phosphoribosyl-N-formylglycinamide
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
[(2R,3S,4R,5R)-5-[(2-formamidoacetyl)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2O9P/c11-3-9-1-5(12)10-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXLUNDMVKSKHO-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)CNC=O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956376 | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5'-Phosphoribosyl-N-formylglycinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
349-34-8 | |
| Record name | Formylglycinamide ribonucleotide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoribosyl-N-formylglycineamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]ethylidene}-5-O-phosphonopentofuranosylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formylglycinamide ribotide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3J3LQ4ML8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5'-Phosphoribosyl-N-formylglycinamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001308 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
In Vitro Enzymatic Catalysis
FGAR is synthesized via the formylation of 5'-phosphoribosylglycinamide (GAR) by phosphoribosylglycinamide formyltransferase (GART), an enzyme dependent on 10-formyltetrahydrofolate (10-fTHF) as a cofactor. The reaction proceeds as follows:
This step is the third in the ten-step purine biosynthesis pathway and is conserved across eukaryotes and prokaryotes. The enzyme GART exhibits a Michaelis constant () of 12 μM for GAR and 8 μM for 10-fTHF in Escherichia coli, with optimal activity at pH 7.5 and 37°C.
An alternative ATP-dependent pathway utilizes the PurT enzyme, which bypasses folate derivatives by directly incorporating formate:
PurT is functionally redundant in organisms like Bacillus subtilis, ensuring FGAR synthesis under folate-limited conditions.
Table 1: Comparative Enzymatic Pathways for FGAR Synthesis
| Enzyme | Cofactor | (GAR) | pH Optimum | Temperature Optimum |
|---|---|---|---|---|
| GART | 10-fTHF | 12 μM | 7.5 | 37°C |
| PurT | ATP, Formate | 18 μM | 7.0 | 45°C |
Recombinant Enzyme Systems
Recombinant expression of GART and PurT in heterologous hosts like E. coli has enabled large-scale FGAR production. For example, the Thermotoga maritima PurL gene (encoding FGAR amidotransferase) was cloned into pET-24a vectors and expressed in E. coli BL21(DE3), yielding 15–20 mg/L of purified enzyme. These systems are optimized using IPTG induction (0.5 mM) at 18°C to enhance soluble protein yield.
Microbial Fermentation for FGAR Production
Engineered Bacterial Strains
Metabolically engineered E. coli strains overexpressing GART and PurT have been developed to maximize FGAR accumulation. In one study, a strain with a disrupted purL gene (blocking FGAR conversion to FGAM) produced 2.3 g/L FGAR in minimal media supplemented with glycine and formate. Fed-batch fermentation at 30°C and pH 6.8 further increased titers to 5.1 g/L.
Table 2: FGAR Production in Engineered Microbial Systems
| Host Organism | Genetic Modifications | FGAR Titer (g/L) | Cultivation Conditions |
|---|---|---|---|
| E. coli BL21 | purL knockout, GART overexpression | 5.1 | Fed-batch, 30°C, pH 6.8 |
| B. subtilis 168 | PurT overexpression | 3.8 | Batch, 37°C, pH 7.2 |
Reaction Optimization and Parameters
Cofactor and Substrate Ratios
ATP and Mg²⁺ concentrations critically influence PurT-mediated FGAR synthesis. Optimal activity is achieved at 5 mM ATP and 10 mM MgCl₂, with a 1:2 molar ratio of GAR to formate. Excess formate (>15 mM) inhibits PurT by 40%, necessitating precise fed-batch control.
Temperature and pH Effects
GART activity declines by 70% at temperatures exceeding 45°C, while PurT retains 80% activity up to 50°C, making it suitable for thermophilic systems. The pH stability range for both enzymes is narrow (6.5–7.5), with irreversible denaturation occurring below pH 6.0.
Analytical Methods for FGAR Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 254 nm) resolves FGAR from GAR and FGAM using a C18 column (4.6 × 150 mm, 3.5 μm). The mobile phase (10 mM ammonium acetate, pH 5.0) achieves baseline separation in 12 minutes, with a limit of detection (LOD) of 0.1 μg/mL.
Análisis De Reacciones Químicas
Types of Reactions
5’-Phosphoribosyl-N-formylglycinamide undergoes several types of chemical reactions, including:
Formylation: The addition of a formyl group.
Common Reagents and Conditions
Formylation: 10-formyltetrahydrofolate is a common reagent.
Amidation: Requires ATP, glutamine, and water.
Major Products
5’-Phosphoribosylformylglycinamidine: Formed from the amidation of 5’-phosphoribosyl-N-formylglycinamide.
Aplicaciones Científicas De Investigación
Biochemical Role in Purine Metabolism
PFGA is integral to the de novo purine synthesis pathway , where it serves as a precursor to inosine monophosphate (IMP). The synthesis of PFGA occurs when glycineamide ribonucleotide (GAR) receives a formyl group from 10-formyltetrahydrofolate, catalyzed by the enzyme phosphoribosylglycinamide formyltransferase. This reaction is crucial for generating purine nucleotides necessary for various cellular functions, including:
- DNA and RNA Synthesis : PFGA is pivotal in the formation of nucleotides, which are the building blocks of nucleic acids.
- Aminoimidazole Ribonucleotide Biosynthesis : It contributes to pathways that generate precursors for nucleotide formation, underscoring its importance in cellular metabolism .
a. Studies on Nucleotide Synthesis
PFGA is extensively used in research focused on understanding nucleotide biosynthesis and purine metabolism. Its role as an intermediate allows researchers to investigate:
- Enzyme Functionality : Studies often explore how enzymes like phosphoribosylglycinamide formyltransferase function and their regulation within metabolic pathways .
- Metabolic Pathway Analysis : Researchers utilize PFGA to map out metabolic pathways and understand how disruptions in these pathways can lead to genetic disorders or diseases.
b. Genetic Disorders and Therapeutics
The compound has been explored for its potential implications in genetic disorders related to purine metabolism. Research indicates that alterations in PFGA levels can affect dNTP (deoxyribonucleotide triphosphate) pools, which are critical for DNA synthesis and repair. This has led to investigations into:
- Therapeutic Interventions : Understanding how PFGA levels influence disease states can aid in developing targeted therapies for conditions like cancer, where purine metabolism is often dysregulated .
Industrial Applications
In industrial settings, PFGA is utilized for its role in nucleotide and vitamin production:
- Nucleotide Synthesis : The compound serves as a precursor in the commercial production of nucleotides used in various biotechnological applications.
- Vitamin Biosynthesis : It is involved in synthesizing vitamins such as thiamine and cobalamin, highlighting its significance beyond nucleotide metabolism .
Case Studies and Research Findings
Several case studies have documented the role of PFGA in metabolic processes:
- A study demonstrated that depletion of PFGA through inhibition of its synthesizing enzyme led to significant reductions in dNTP levels, resulting in increased DNA damage .
- Another investigation into Salmonella typhimurium mutants provided insights into genetic blocks affecting PFGA biosynthesis, further elucidating its metabolic importance .
Mecanismo De Acción
The mechanism of action of 5’-phosphoribosyl-N-formylglycinamide involves its role as an intermediate in purine nucleotide biosynthesis. It is converted to 5’-phosphoribosylformylglycinamidine by the enzyme phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This reaction is crucial for the formation of inosine-5-monophosphate, a precursor for adenine and guanine nucleotides .
Comparación Con Compuestos Similares
Key Comparisons:
Structural Differences :
- GAR vs. FGAR : GAR lacks the formyl group added by GART, which is critical for purine ring closure .
- FGAR vs. FGAM : FGAM replaces FGAR’s formylamide with a formylamidine group, a modification requiring ATP and glutamine .
Enzymatic Regulation :
- FGAR synthesis is uniquely dependent on two formate sources : PurT (formate-dependent) and PurU (folate-dependent) in E. coli . In contrast, AICAR synthesis relies solely on PurH-mediated formylation .
Metabolic Impact: FGAR accumulation is a biomarker for antifolate drug activity (e.g., homofolate in Sarcoma 180 cells) , whereas AICAR stability under stress suggests compensatory one-carbon flux . purL mutations disrupt FGAR-to-FGAM conversion, impairing nucleotide-dependent processes like LPS biosynthesis in Sinorhizobium fredii .
Therapeutic Targeting: FGAR synthesis is inhibited by azaserine and DON, which block formyltransferase activity, while 6-methylmercaptopurine riboside (MMPR) synergizes with guanosine to disrupt early purine steps .
Research Findings and Clinical Relevance
- Cancer Metabolism : FGAR levels increase in A549 lung cancer cells treated with methotrexate, reflecting purine synthesis inhibition .
- Microbial Pathogenesis : purL mutants in Francisella tularensis and Brucella melitensis exhibit attenuated virulence, highlighting FGAM’s role in infection .
- Enzyme Structure : GART’s ternary complex with FGAR and folate inhibitors has been resolved at 2.5 Å, enabling targeted drug design .
Actividad Biológica
5'-Phosphoribosyl-N-formylglycinamide (PFGA) is a significant intermediate in the purine biosynthesis pathway, particularly in the context of nucleotide metabolism. This article delves into its biological activity, mechanisms of action, and implications in both plant and human pathogens, supported by relevant research findings and data.
Overview of Purine Biosynthesis
Purine biosynthesis is crucial for cellular functions, including DNA and RNA synthesis. PFGA is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and L-glutamine, serving as a precursor for the synthesis of inosine monophosphate (IMP), which is further converted into adenine and guanine nucleotides.
Role in Pathogenicity
Research indicates that PFGA plays a pivotal role in the virulence of certain bacterial pathogens. For instance, in Dickeya dadantii, a soft rot enterobacterium, genes involved in purine metabolism, including those encoding enzymes that utilize PFGA, were essential for full virulence during plant infection. Specifically, mutations in the purine biosynthesis pathway led to significant reductions in pathogenicity, highlighting the importance of PFGA in the infection process .
Gene Regulation and Expression
The expression of genes involved in purine metabolism is tightly regulated. Studies have shown that transcription factors such as FlhDC modulate the expression of virulence factors linked to PFGA metabolism. In D. dadantii, the absence of specific genes regulating this pathway resulted in impaired motility and reduced enzyme production necessary for plant colonization .
Case Study 1: Virulence in D. dadantii
A comprehensive study identified several genes required for D. dadantii to infect chicory plants. Among these, five genes associated with the IMP biosynthesis pathway were crucial for virulence. The study demonstrated that mutants lacking these genes exhibited a significant fitness defect when tested in planta, underscoring the role of PFGA as a metabolic precursor vital for pathogenicity .
Case Study 2: Dimorphism in Fungal Pathogens
In fungal pathogens like Zymoseptoria tritici, the ability to switch between yeast and filamentous forms is critical for infection. Research has shown that metabolic pathways involving PFGA contribute to this dimorphic transition. Mutants deficient in specific genes related to purine biosynthesis displayed reduced virulence during infection assays on wheat plants . This suggests that PFGA not only supports nucleotide synthesis but also influences morphogenetic transitions essential for pathogenicity.
Data Summary
| Pathogen | Key Findings | Impact on Virulence |
|---|---|---|
| D. dadantii | Essential genes identified for purine metabolism; mutations reduce virulence | Significant fitness defect during plant infection |
| Z. tritici | Metabolic pathways involving PFGA affect dimorphic transitions | Impaired pathogenicity due to reduced growth |
Q & A
Q. What is the biochemical role of FGAR in de novo purine biosynthesis?
FGAR is a critical intermediate in the fourth step of the de novo purine biosynthesis pathway. It is synthesized from 5'-phosphoribosylglycinamide (GAR) via formylation and serves as the substrate for FGAR amidotransferase (PurL), which converts FGAR to 5'-phosphoribosyl-N-formylglycinamidine (FGAM). This step is essential for generating purine precursors required for nucleotide synthesis .
Q. Which enzymes catalyze the formation of FGAR, and what are their cofactor dependencies?
Two enzymes are involved:
- PurN (GAR transformylase) : Uses 10-formyltetrahydrofolate (FH4) as a cofactor to transfer a formyl group to GAR .
- PurT : An alternative formate-dependent enzyme that utilizes ATP and formate for FGAR synthesis, bypassing FH4 . These enzymes exhibit functional redundancy, allowing FGAR production under varying metabolic conditions .
Q. What methodological approaches are used to detect FGAR in enzymatic assays?
- Radiolabeled Substrates : Incorporation of ¹⁴C-formate or ³H-glycine to track FGAR synthesis .
- Chromatography : HPLC or TLC to separate and quantify FGAR from reaction mixtures .
- Antibody-Based Detection : Monoclonal antibodies (e.g., BD4 and DD2) specific to FGAR amidotransferase can immunoprecipitate the enzyme-FGAR complex for quantification .
Advanced Research Questions
Q. How do PurN and PurT exhibit functional redundancy, and what experimental evidence supports this?
Studies in E. coli and Pseudomonas fluorescens show that deleting purN or purT alone does not abolish FGAR synthesis due to compensatory activity of the remaining enzyme. For example, purN purU double mutants (where purU supplies formate for PurT) are required to completely block FGAR production, highlighting the metabolic flexibility of this pathway .
Q. What challenges arise in cloning and characterizing FGAR amidotransferase (PurL) in vertebrates?
FGAR amidotransferase is the only enzyme in the vertebrate purine pathway not yet cloned. Key challenges include:
- Low Protein Abundance : Purified enzyme from CHO cells shows extremely low yields, complicating structural studies .
- Gene Localization : Somatic cell hybrid mapping places the human gene on chromosome 17p, but regulatory elements remain unidentified .
- Inhibitor Sensitivity : Azaserine resistance in CHO Azr cells suggests complex regulatory mechanisms, such as gene amplification or post-translational modifications .
Q. How does transcriptional downregulation of purN and purL impact FGAR metabolism?
In Lactobacillus casei, exposure to phenolic acids (e.g., p-coumaric acid) downregulates purN and purL, reducing FGAR and FGAM synthesis. This disrupts nucleic acid production, which can be quantified via:
- RNA-Seq : To measure gene expression changes.
- Metabolite Profiling : LC-MS to assess FGAR/FGAM pool depletion .
Q. What experimental models are used to study FGAR amidotransferase inhibition and resistance?
- Azaserine-Resistant Cell Lines : CHO Azr cells exhibit 5–10-fold higher FGAR amidotransferase activity due to gene amplification or overexpression. These cells are used to study enzyme kinetics and inhibitor evasion mechanisms .
- Crystal Structure Analysis : Resolving the enzyme's active site (e.g., using X-ray crystallography) to design targeted inhibitors .
Q. How is formate metabolism integrated into FGAR synthesis, and what regulatory nodes exist?
- PurU : Hydrolyzes 10-formyl-FH4 to supply formate for PurT-dependent FGAR synthesis under aerobic conditions .
- Carbon Source Modulation : Formate availability varies with carbon metabolism (e.g., glycolysis vs. folate cycles), affecting FGAR flux. Isotopic tracing (¹³C-formate) can map formate incorporation into FGAR .
Methodological Considerations
- Gene Knockout Strategies : Use dual-gene deletion (e.g., purN purU) to bypass enzymatic redundancy .
- Pathway Flux Analysis : Combine ¹³C-labeled precursors with metabolic network modeling to quantify FGAR turnover .
- Structural Validation : Cryo-EM or NMR to resolve FGAR-enzyme interactions, particularly for amidotransferase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
